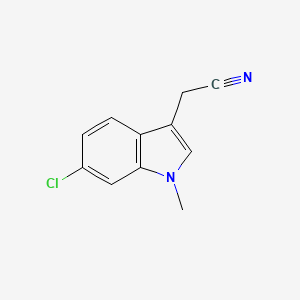

2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile

Description

2-(6-Chloro-1-methyl-1H-indol-3-yl)acetonitrile is a substituted indole derivative with a chloro group at the 6-position, a methyl group at the 1-position, and an acetonitrile moiety at the 3-position. The methyl group at the 1-position distinguishes it from non-methylated analogs, influencing steric and electronic properties, while the chloro substituent enhances its electron-withdrawing character .

Properties

IUPAC Name |

2-(6-chloro-1-methylindol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQDLQVNIHSVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation to Form Key Intermediates

A common initial step is the Knoevenagel condensation between 6-chloro-1H-indole-3-carbaldehyde and active methylene compounds such as thiazolidine-2,4-dione or imidazolidine-2,4-dione. This reaction yields 5-((6-chloro-1H-indol-3-yl)methylene)imidazolidine-2,4-dione (compound 4a), an important intermediate.

- Reaction conditions: Typically performed in a suitable solvent under reflux or room temperature.

- Outcome: Formation of a yellow solid intermediate, which is purified and characterized by NMR.

Benzylation of the Intermediate (4a)

The intermediate 4a undergoes benzylation with benzyl chloride derivatives in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) in dry dimethylformamide (DMF). This step introduces the benzyl group at the nitrogen or side chain position.

-

- Suspension of 4a (10 mmol), K2CO3 (40 mmol), and KI (0.6 mmol) in dry DMF (20 mL).

- Addition of benzyl chloride (12 mmol).

- Reflux for 45 minutes.

- Reaction quenching with water, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.

Yields: Typically 45-55% depending on the benzyl chloride derivative used.

- Characterization: 1H-NMR, 13C-NMR, and mass spectrometry confirm product structure and purity (>95%).

Reduction and Conversion to Acetonitrile Derivative

Reduction of the intermediate 4a in a mixed solvent system (DMF–isopropanol) with cobalt chloride (CoCl2), acetic acid, and sodium borohydride (NaBH4) yields the reduced indole derivative, which can be further manipulated to introduce the acetonitrile group.

- Reaction conditions: Stirring at room temperature overnight.

- Workup: Dilution with ethyl acetate, sequential washing with sodium bicarbonate, hydrochloric acid, and brine, drying, and purification.

- Yield: Approximately 25%.

- Product: White powder characterized by NMR.

Alternative Methods: Diazo Compound Approach

Another approach involves the use of diazo compounds and gold(I) catalysis to construct indolyl acetonitrile derivatives:

- Preparation of 2-diazo-3-phenylpropanenitrile derivatives via reaction of aldehydes with sodium bisulfite and ammonium hydroxide, followed by treatment with sodium cyanide.

- Catalytic reaction with N-methyl indole in the presence of gold(I) catalysts to form the substituted indolyl acetonitrile.

This method allows for the synthesis of 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile analogues with good control over substitution patterns.

| Step | Starting Material / Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel condensation | 6-chloro-1H-indole-3-carbaldehyde + thiazolidine-2,4-dione | Reflux or room temp | Not specified | Intermediate 4a formation |

| Benzylation | Intermediate 4a + benzyl chloride, K2CO3, KI, dry DMF | Reflux 45 min | 45-55% | Purified by silica gel chromatography |

| Reduction | Intermediate 4a + CoCl2, acetic acid, NaBH4, DMF–isopropanol | RT, overnight | ~25% | White powder product |

| Diazo approach | Aldehyde + sodium bisulfite + ammonium hydroxide + NaCN + gold(I) catalyst + N-methyl indole | Room temp, inert atmosphere | Variable | Catalytic synthesis of acetonitrile derivatives |

- The benzylation step is optimized by using excess base (K2CO3) and catalytic KI to promote nucleophilic substitution.

- Purification by silica gel chromatography ensures high purity (>95%) of the final compounds.

- The reduction step requires careful control of reagent addition and reaction time to maximize yield and minimize side products.

- The diazo compound method offers an alternative catalytic route with potential for structural diversity but requires specialized catalysts and conditions.

The preparation of 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile involves strategic synthesis starting from 6-chloroindole derivatives via Knoevenagel condensation, followed by benzylation and reduction steps. Alternative catalytic methods using diazo intermediates provide complementary routes. The described methods are supported by detailed NMR and MS characterization, ensuring the structural integrity and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promise in the field of oncology. A study indicated that related indole derivatives exhibit anticancer properties, with IC50 values ranging from 4.0 to 10.0 µM against various cancer cell lines. These findings suggest that 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile may share similar efficacy due to its structural characteristics conducive to biological activity .

Anti-inflammatory Effects

Research has demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures. The results indicate a potential therapeutic application for inflammatory diseases, as shown in the following table:

| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 | 89 | 78 |

| 25 | 95 | 82 |

These data suggest that the compound may modulate immune responses effectively, making it a candidate for further investigation in anti-inflammatory therapies .

Material Science

Fluorescent Properties

The photophysical properties of compounds similar to 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile have been studied for their application in organic light-emitting diodes (OLEDs). Tunable fluorophores derived from indole structures exhibit solvatochromic behavior, indicating their potential for use in advanced display technologies. The strong bathochromic shift observed suggests that these compounds can be engineered for specific light-emitting applications .

Synthesis of Heterocycles

Versatile Building Blocks

2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its ability to undergo multi-component reactions allows for the construction of complex molecular architectures, which are valuable in drug discovery and materials science. The compound's reactivity can be harnessed to create new derivatives with enhanced biological or physical properties .

Case Study 1: Anticancer Efficacy

A comparative analysis by Xia et al. highlighted the anticancer effects of related indole derivatives, reinforcing the potential efficacy of 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile. The study utilized a panel of cancer cell lines and reported significant growth inhibition, supporting the hypothesis that this compound could be developed into an effective anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro assessments have indicated that the compound effectively reduces levels of inflammatory markers in treated cultures. This suggests a mechanism where the compound may inhibit pathways leading to inflammation, providing a basis for its development as a therapeutic agent against inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Table 1: Structural and Crystallographic Comparison

Key Observations :

- Methylation at 1-position: The methyl group in 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile eliminates the N–H group, preventing hydrogen bonding observed in its non-methylated counterpart. This likely reduces solubility and alters crystal packing toward van der Waals or π-π interactions .

- Substituent Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups at the 6-position modulate electronic density, affecting reactivity. For example, chloro-substituted derivatives exhibit lower LUMO energies, enhancing electrophilic reactivity .

Electronic and Quantum Chemical Properties

Table 2: HOMO-LUMO Energy Gaps (Theoretical Comparisons)

Key Observations :

Key Observations :

Biological Activity

2-(6-Chloro-1-methyl-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potentials, supported by relevant data tables and case studies.

The compound interacts with various enzymes and receptors, significantly influencing neurotransmitter metabolism and signaling pathways. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and cognitive functions .

Cytotoxicity

In vitro studies have demonstrated that 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile exhibits cytotoxic effects on various cancer cell lines. The compound was tested against HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), and RPE-1 (normal human retinal pigment epithelial) cells using the MTT assay. The results indicated a dose-dependent suppression of cell viability across these lines, with some derivatives showing greater potency than established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HCT-116 | 10 | Doxorubicin | 15 |

| MCF-7 | 12 | Doxorubicin | 18 |

| MDA-MB-231 | 8 | Doxorubicin | 14 |

| A549 | 11 | Doxorubicin | 16 |

| RPE-1 | >50 | - | - |

Molecular Mechanisms

2-(6-Chloro-1-methyl-1H-indol-3-yl)acetonitrile exerts its biological effects through several mechanisms:

- Receptor Binding : The compound binds to serotonin receptors, modulating serotonin signaling pathways. This interaction can influence various physiological processes, including mood regulation and anxiety responses .

- Enzyme Inhibition : By inhibiting monoamine oxidase, the compound alters neurotransmitter levels, which can have implications for treating depression and other mood disorders .

- Cell Signaling Modulation : It affects cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. In neuronal cells, this modulation can impact neurotransmitter release and uptake .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile against various pathogens. Notably, it has shown activity against Mycobacterium tuberculosis and Candida albicans, with minimum inhibitory concentrations (MICs) indicating moderate efficacy .

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 7.80 |

| Candida albicans | 62.50 |

| Staphylococcus aureus | 12.50 |

Case Studies

Research has documented specific instances where derivatives of this compound were synthesized and evaluated for their biological activities. For example, a study demonstrated that modifications to the indole structure enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Another investigation focused on the compound's potential as an antiviral agent, where it exhibited low cytotoxicity while effectively reducing viral replication in infected cells .

Q & A

Q. What are the key structural features of 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile, and how are they determined experimentally?

The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

- a = 9.761 Å, b = 11.205 Å, c = 8.779 Å, β = 100.39° .

- Hydrogen atoms are geometrically fixed (C–H = 0.93–0.97 Å, N–H = 0.86 Å) . Methodology : Single-crystal X-ray diffraction (SCXRD) with a Rigaku SCXmini CCD diffractometer is used. Data refinement includes fixing hydrogen positions and validating bond lengths against crystallographic databases .

Q. How can researchers ensure the purity of 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile during synthesis?

- Chromatography : Use HPLC or TLC with UV detection to monitor reaction progress.

- Spectroscopy : Confirm functional groups via FT-IR (e.g., nitrile C≡N stretch ~2240 cm⁻¹) and ¹H/¹³C NMR .

- Crystallization : Slow evaporation of methanol yields high-purity crystals, as demonstrated in published protocols .

Q. What are the stability considerations for this compound under laboratory conditions?

- Light Sensitivity : Store in amber vials to prevent photodegradation (common for indole derivatives).

- Temperature : Stability testing via thermogravimetric analysis (TGA) is recommended.

- Moisture : Keep desiccated due to potential hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can conflicting crystallographic data from different synthesis batches be resolved?

- Reproducibility : Standardize solvent systems (e.g., methanol for crystallization) to minimize polymorphic variations .

- Advanced Techniques : Use powder XRD to compare batch crystallinity or variable-temperature SCXRD to study phase transitions.

- Computational Validation : Optimize molecular packing using software like Mercury or Diamond to reconcile experimental and theoretical data .

Q. What strategies are effective in elucidating the reaction mechanism for introducing the chloro and methyl substituents?

- Isotopic Labeling : Track reaction pathways using ¹³C-labeled methyl groups or ³⁷Cl isotopes.

- Kinetic Studies : Monitor intermediates via time-resolved NMR or mass spectrometry.

- DFT Calculations : Model transition states for chlorination/methylation steps using Gaussian or ORCA software .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Derivatization : Synthesize analogs (e.g., replacing Cl with F or modifying the nitrile to amide) and compare bioactivity .

- Targeted Assays : Screen against enzyme libraries (e.g., kinases) or cancer cell lines, using IC₅₀ determination.

- Molecular Docking : Predict binding affinities to receptors like serotonin transporters or cytochrome P450 isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.